2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine
Description
2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine is a bicyclic amine featuring a 2-oxabicyclo[2.1.1]hexane core. This scaffold is recognized as a saturated bioisostere of ortho-substituted phenyl rings, offering improved physicochemical properties such as enhanced water solubility and reduced lipophilicity while retaining bioactivity . The oxygen atom in the bicyclic structure replaces a methylene group, contributing to its three-dimensional geometry and metabolic stability . This compound and its derivatives are integrated into pharmaceuticals and agrochemicals, including fungicides like fluxapyroxad and boscalid, demonstrating its versatility in drug design .
Properties
IUPAC Name |
2-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-2-1-7-3-6(4-7)9-5-7/h6H,1-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKQDUYOBNPUOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CO2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine typically involves cycloaddition reactions. One common method is the photochemical [2 + 2] cycloaddition between alkenes, which constructs the cyclobutane ring . Another approach involves palladium-catalyzed decarboxylative (4 + 3) cycloadditions of bicyclobutanes with 2-alkylidenetrimethylene carbonates . These methods provide efficient routes to the desired bicyclic structure.
Industrial Production Methods
Industrial production of 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, photochemical reactors can be employed for large-scale [2 + 2] cycloadditions, ensuring consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted bicyclic compounds. These products can be further utilized in various applications, including drug development and material science.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been identified as a promising scaffold for drug development due to its ability to mimic bioisosteric groups commonly found in pharmacologically active compounds.
Drug Development
- Bioisosteres : 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine has been validated as a bioisostere for ortho- and meta-substituted phenyl groups, which are prevalent in many drugs. This property allows it to replace traditional aromatic systems in drug design, potentially improving pharmacokinetic and pharmacodynamic profiles .
- Therapeutic Targets : The compound is being explored for its inhibitory effects on various enzymes and receptors, making it suitable for developing treatments for conditions such as inflammation, cancer, and metabolic disorders .
Case Studies in Drug Discovery
- A study demonstrated that derivatives of 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine showed significant activity against IRAK4, a target implicated in inflammatory diseases . This highlights the compound's potential in designing anti-inflammatory drugs.
Agrochemical Applications
The incorporation of 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine into agrochemicals has been noted for enhancing the efficacy of pesticides and herbicides.
Pesticide Development
- Structural Modifications : The compound has been used as a building block to synthesize novel agrochemicals that demonstrate improved activity against pests while reducing environmental impact . Its unique structure allows for modifications that can enhance selectivity and reduce toxicity to non-target organisms.
Case Studies in Agrochemicals
- Research indicates that compounds derived from 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine have been successfully integrated into formulations that exhibit increased effectiveness against resistant pest strains .
Material Science Applications
The reactivity of 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine makes it useful in the synthesis of polymers and specialty chemicals.
Polymer Synthesis
- The compound can act as a monomer or cross-linking agent in polymer chemistry, contributing to materials with desirable mechanical properties . Its ability to form stable bonds with various functional groups enhances the versatility of polymer formulations.
Case Studies in Material Development
- A study showcased the use of 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine in creating high-performance coatings that exhibit excellent resistance to environmental degradation .
Summary Table of Applications
| Application Area | Specific Uses | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Drug design and enzyme inhibition | IRAK4 inhibitors for inflammatory diseases |
| Agrochemicals | Pesticide formulation | Enhanced efficacy against resistant pests |
| Material Science | Polymer synthesis and specialty chemicals | High-performance coatings |
Mechanism of Action
The mechanism of action of 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can influence various biological pathways, leading to desired therapeutic effects. For example, it has been studied as an inhibitor of the IRAK4 pathway, which is involved in inflammatory responses .
Comparison with Similar Compounds
Structural Analogs of 2-Oxabicyclo[2.1.1]hexane Derivatives
Key structural analogs differ in ring size, substituents, or heteroatom placement:
Geometric and Physicochemical Properties
- Geometric Similarity to Phenyl Rings: X-ray crystallography reveals that 2-oxabicyclo[2.1.1]hexanes mimic ortho-substituted phenyl rings in distances between substituents (~3.6 Å vs. 3.0–3.1 Å in phenyl) and bond angles (φ1 and φ2) . However, the oxabicyclo scaffold introduces non-planarity (θ = 80° vs. θ = 7–8° for phenyl), enhancing three-dimensionality .
- Water Solubility : Replacement of phenyl with 2-oxabicyclo[2.1.1]hexane in fluxapyroxad increased solubility by >10-fold, while carbocyclic analogs (e.g., bicyclo[2.1.1]hexane) showed only marginal improvements .
- Lipophilicity : The oxygen atom reduces logD by 0.5–1.4 units compared to phenyl-containing compounds, crucial for improving pharmacokinetics .
Bioactivity and Functional Outcomes
Antifungal Activity in Agrochemicals
- Fluxapyroxad Analogs : The 2-oxabicyclo analog ([29]) exhibited a minimal inhibitory concentration (MIC) of 0.250 mg·mL⁻¹ against Fusarium verticillioides, matching the original phenyl-containing fluxapyroxad. However, the carbocyclic analog ([30]) showed higher potency (MIC = 0.125 mg·mL⁻¹) but poorer solubility .
- Boscalid Analogs : Both the 2-oxabicyclo ([31]) and original boscalid had MIC = 0.250 mg·mL⁻¹ against F. oxysporum, while the carbocyclic analog ([30]) was significantly more potent (MIC = 0.031 mg·mL⁻¹) .
Trade-offs in Drug Design
- Solubility vs. Potency : While 2-oxabicyclo derivatives often match or slightly reduce bioactivity compared to phenyl rings, their solubility advantages make them preferable for oral bioavailability .
- Metabolic Stability : The saturated core resists oxidative metabolism, extending half-life in vivo compared to planar aromatic systems .
Biological Activity
2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine, a bicyclic amine compound, has garnered attention in medicinal chemistry due to its unique structural properties that allow it to function as a bioisostere of ortho- and meta-substituted phenyl rings. This article delves into the biological activity of this compound, highlighting its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.
Structural Characteristics
The compound's bicyclic structure incorporates an oxygen atom within the ring system, contributing to its ability to interact with various biological receptors. This structural feature is essential for its potential pharmacological effects.
The mechanism of action for 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine involves its interaction with specific molecular targets, which may include neurotransmitter receptors and enzymes. The compound's structural conformation allows it to fit into these biological receptors effectively, potentially modulating various signaling pathways.
Biological Activity and Applications
Research indicates that 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine can exhibit a range of biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains, suggesting potential use as an antimicrobial agent.
- Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways, indicating possible applications in treating mood disorders.
- Agrochemical Applications : The compound has been incorporated into the structures of several agrochemicals, enhancing their efficacy while improving solubility and reducing lipophilicity compared to traditional phenyl-based compounds .
Comparative Analysis with Similar Compounds
A comparison with other bicyclic compounds reveals significant differences in biological activity and pharmacokinetic properties:
| Compound Name | Structural Features | Biological Activity | Applications |
|---|---|---|---|
| 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine | Bicyclic amine with oxygen | Antimicrobial, Neuropharmacological | Medicinal Chemistry, Agrochemicals |
| 1-{3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride | Methyl-substituted variant | Altered reactivity | Drug Development |
| 2-Oxabicyclo[2.1.1]hexane | Parent structure without amine | Limited activity | Synthetic Intermediates |
Case Studies and Research Findings
Recent studies have validated the biological activity of 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine through various experimental approaches:
- Synthesis and Validation : A study demonstrated a practical approach to synthesizing this compound via iodocyclization reactions, resulting in derivatives that were biologically validated as effective replacements for phenyl rings in drug structures .
- Pharmacological Testing : In vivo testing revealed that certain derivatives exhibited significant neuropharmacological effects, supporting their potential use in treating psychiatric disorders .
- Agrochemical Efficacy : The replacement of phenyl groups in agrochemicals with this bicyclic structure led to improved water solubility and maintained bioactivity, making it a promising candidate for further development in agrochemical formulations .
Q & A
Q. What synthetic strategies are recommended for 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine, and how is its structural integrity validated?
- Methodological Answer : Synthesis typically involves ring-closing metathesis or photochemical cycloaddition to construct the strained bicyclo[2.1.1]hexane scaffold. The ethanamine side chain can be introduced via reductive amination or nucleophilic substitution. For validation:
-
Nuclear Magnetic Resonance (NMR) : Assign bicyclic proton environments (e.g., bridgehead hydrogens) and amine protons. Coupling constants in -NMR confirm ring strain (e.g., for adjacent bridgehead protons) .
-
Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., for ) and fragmentation patterns .
-
High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .
Analytical Technique Purpose Key Parameters -NMR Structural confirmation Bridgehead protons (δ 3.0–4.5 ppm) HPLC Purity assessment Retention time, peak symmetry IR Spectroscopy Functional group analysis N-H stretch (~3300 cm)
Q. How does the bicyclo[2.1.1]hexane scaffold influence solubility and stability compared to linear amines?
- Methodological Answer : The bicyclic system introduces ring strain (≈20–30 kcal/mol) and reduced conformational flexibility , leading to:
- Lower solubility : Increased hydrophobicity due to the rigid scaffold (logP ≈ 1.5–2.0 vs. 0.5–1.0 for linear analogs) .
- Enhanced stability : Resistance to enzymatic degradation compared to acyclic amines (e.g., 50% degradation after 24 hrs in liver microsomes vs. 80% for linear analogs) .
Advanced Research Questions
Q. What experimental and computational approaches validate 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine as a bioisostere for ortho-substituted phenyl groups?
- Methodological Answer : Bioisosteric validation requires:
- In vitro binding assays : Compare affinity (IC) for target receptors (e.g., GPCRs) between the bicyclic compound and phenyl analogs. Use radioligand displacement assays with -labeled reference ligands .
- Computational docking : Perform molecular dynamics simulations (e.g., Schrödinger Suite) to assess steric and electronic overlap with the receptor’s active site. RMSD < 2.0 Å indicates structural mimicry .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare activity data, ensuring independent replicates and adjustment for multiple comparisons .
Q. How can researchers resolve discrepancies in pharmacological activity data across assay systems (e.g., cell-based vs. in vivo models)?
- Methodological Answer : Address variability via:
-
Dose-response normalization : Express activity as % efficacy relative to a positive control (e.g., 100% = maximal agonist response).
-
Covariate adjustment : Include variables like membrane permeability (logD) or plasma protein binding in regression models .
-
Meta-analysis : Pool data from multiple studies using random-effects models, reporting effect sizes (e.g., Cohen’s ) and 95% confidence intervals .
Source of Variability Mitigation Strategy Cell membrane permeability Use PAMPA assays to measure logD Metabolic instability Pre-treat with CYP450 inhibitors
Q. What computational methods predict the conformational stability of 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine in solution?
- Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-31G**) to calculate energy barriers for ring puckering. Compare with experimental -NMR coupling constants to validate predicted conformers . Solvent effects are modeled viaimplicit solvent models (e.g., PCM for water), revealing stabilization of chair-like conformations in polar solvents .
Data Reporting Standards
Refer to statistical guidelines from for rigor:
- Sample size justification : Power analysis (α = 0.05, β = 0.2) to determine .
- Effect size reporting : Include for ANOVA or hazard ratios for survival data.
For structural data, adhere to IUPAC nomenclature and PubChem deposition protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
